molecular formula C7H4ClN3O2 B1423624 5-Chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine CAS No. 1167056-19-0

5-Chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine

Cat. No. B1423624
M. Wt: 197.58 g/mol
InChI Key: XJNBRTKNXJRBBE-UHFFFAOYSA-N
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Description

“5-Chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine” is a chemical compound with the molecular formula C7H4ClN3O2 . It is a solid substance . This compound is part of a class of 1H-pyrrolo[2,3-b]pyridine derivatives .


Molecular Structure Analysis

The molecule contains a total of 18 bonds, including 14 non-H bonds, 12 multiple bonds, 1 rotatable bond, 2 double bonds, and 10 aromatic bonds. It also features 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 nitro group (aromatic), 1 Pyrrole, and 1 Pyridine .


Chemical Reactions Analysis

While specific chemical reactions involving “5-Chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine” are not detailed in the retrieved sources, related compounds such as 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 .

Scientific Research Applications

Synthesis and Chemical Reactions

5-Chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine and its derivatives serve as key intermediates in various synthesis processes. Notably, compounds like 6-Chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine are used as building blocks for creating 4-substituted 7-azaindole derivatives, showcasing their versatility in nucleophilic displacement reactions (Figueroa‐Pérez et al., 2006). The molecule is also involved in the synthesis of pyrrolo-imidazo[1,2-a]pyridine scaffolds, contributing to the creation of diverse chemical libraries and showing potential in biological activity against human colon cancer cell lines (Zhang et al., 2019).

Structural and Physical Properties

Research on the physical and structural properties of this compound includes studies like the experimental charge density analysis of 4-chloro-1H-pyrrolo[2,3-b]pyridine, highlighting its electronic structure and bonding schemes (Hazra et al., 2012). Such studies are crucial for understanding the molecular interactions and stability, which can influence its applications in synthesis and drug design.

Applications in Energetic Materials

A notable application of pyrrolo[2,3-b]pyridine derivatives is in the synthesis of energetic materials. For instance, a study demonstrates the creation of a tricyclic pyridine-based energetic material with potential applications in explosive or propellant formulations (Ma et al., 2018). This highlights the compound's versatility beyond traditional chemical synthesis and into specialized industrial applications.

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H302 (Harmful if swallowed) and H318 (Causes serious eye damage). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth (P301 + P312 + P330) .

properties

IUPAC Name

5-chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-7-1-4-5(2-10-7)9-3-6(4)11(12)13/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNBRTKNXJRBBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CNC2=CN=C1Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694647
Record name 5-Chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine

CAS RN

1167056-19-0
Record name 5-Chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1167056-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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